molecular formula C13H16N2O5 B5253777 4-methoxy-3-nitro-N-(tetrahydro-2-furanylmethyl)benzamide

4-methoxy-3-nitro-N-(tetrahydro-2-furanylmethyl)benzamide

Cat. No.: B5253777
M. Wt: 280.28 g/mol
InChI Key: FAFSASGZBUPDLR-UHFFFAOYSA-N
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Description

4-methoxy-3-nitro-N-(tetrahydro-2-furanylmethyl)benzamide is an organic compound with the molecular formula C13H16N2O5 It is characterized by the presence of a methoxy group, a nitro group, and a tetrahydro-2-furanylmethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-nitro-N-(tetrahydro-2-furanylmethyl)benzamide typically involves the following steps:

    Protection of the Amine Group: The amine group is protected using a suitable protecting group to prevent unwanted reactions during subsequent steps.

    Formation of the Tetrahydro-2-furanylmethyl Group: The protected amine is then reacted with tetrahydro-2-furanylmethyl chloride in the presence of a base such as sodium hydride to form the desired product.

    Deprotection: The protecting group is removed to yield the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-nitro-N-(tetrahydro-2-furanylmethyl)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The tetrahydro-2-furanylmethyl group can be oxidized to form a furan ring.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as halides, in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate.

Major Products Formed

    Reduction: 4-methoxy-3-amino-N-(tetrahydro-2-furanylmethyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Compounds containing a furan ring.

Scientific Research Applications

4-methoxy-3-nitro-N-(tetrahydro-2-furanylmethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxy-3-nitro-N-(tetrahydro-2-furanylmethyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and tetrahydro-2-furanylmethyl groups contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-ethoxy-3-nitro-N-(tetrahydro-2-furanylmethyl)benzamide: Similar structure but with an ethoxy group instead of a methoxy group.

    3-nitro-4-methoxy-N-(tetrahydro-2-furanylmethyl)benzamide: Similar structure but with different positioning of the nitro and methoxy groups.

Uniqueness

4-methoxy-3-nitro-N-(tetrahydro-2-furanylmethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group provides stability, while the nitro group offers potential for bioreduction and subsequent biological activity. The tetrahydro-2-furanylmethyl group enhances the compound’s solubility and bioavailability.

Properties

IUPAC Name

4-methoxy-3-nitro-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c1-19-12-5-4-9(7-11(12)15(17)18)13(16)14-8-10-3-2-6-20-10/h4-5,7,10H,2-3,6,8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFSASGZBUPDLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2CCCO2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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